molecular formula C9H9NO B1321931 3-Methoxy-5-methylbenzonitrile CAS No. 473923-98-7

3-Methoxy-5-methylbenzonitrile

Cat. No. B1321931
CAS RN: 473923-98-7
M. Wt: 147.17 g/mol
InChI Key: NLFCGYDEYLLNEN-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylbenzonitrile is a chemical compound that is part of a broader class of organic compounds known as benzonitriles. These compounds contain a benzene ring attached to a nitrile group (CN) and can have various substituents that modify their chemical properties and reactivity. Although the specific compound this compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied, providing insights into the behavior of such molecules.

Synthesis Analysis

The synthesis of compounds related to this compound involves multiple steps, including nitration, esterification, amination, and dehydration, as seen in the synthesis of 3,5-dinitrobenzonitrile . Another related compound, 3-methoxy-4-chloro-5-nitrobenzonitrile, was synthesized from vanillin through a process involving reflux with phosphoryl chloride and s-collidine in toluene . These methods highlight the complexity and the need for careful control of reaction conditions to obtain the desired products.

Molecular Structure Analysis

The molecular structure of benzonitriles can be analyzed using various spectroscopic techniques such as IR, NMR, and MS spectra, as well as X-ray crystallography . For example, the crystal structure of α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile was determined to exist in multiple polymorphic forms, showcasing the importance of molecular conformation in the solid state . These techniques are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Benzonitriles undergo a variety of chemical reactions, including nucleophilic aromatic substitutions, as demonstrated by the reactions of 3-trichloromethylbenzonitrile with sodium methoxide and methyl thioglycolate . The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating groups on the benzene ring, which can stabilize or destabilize reaction intermediates such as Meisenheimer complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitriles are influenced by their molecular structure. For instance, the presence of halogen atoms can lead to the formation of chain-like arrangements and polymorphs due to specific intermolecular interactions . The solubility, melting points, and crystalline forms of these compounds can vary significantly, affecting their potential applications. The optical properties, such as UV-vis absorption and fluorescence, are also dependent on the substituents attached to the benzene ring, as seen in the study of novel oxadiazole derivatives .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Improved synthesis methods for derivatives of benzonitriles, such as 1-chloro-6-methoxy-isoquinolin-3-ol, have been developed, offering better yields and reproducibility (Zheng et al., 2009).
    • Research on the reaction mechanisms of benzonitriles, like the study of 3,5-dinitrobenzonitrile, helps in understanding their chemical behavior (Abe, 1983).
  • Materials Science and Corrosion Inhibition :

    • 2-Aminobenzene-1,3-dicarbonitriles derivatives have been investigated for their corrosion inhibition properties on materials like mild steel (Verma et al., 2015).
  • Pharmaceutical Research :

    • Benzonitrile derivatives have potential applications in pharmaceutical research, as seen in studies involving the synthesis of compounds like gefitinib (Jin et al., 2005).
  • Theoretical and Computational Chemistry :

    • Theoretical studies, such as the investigation of methylbenzonitriles, provide insights into the thermochemical properties of these compounds (Zaitseva et al., 2015).
  • Biochemical Applications :

    • Research on benzonitriles as tyrosinase inhibitors showcases their potential use in biochemistry and dermatology (Nihei & Kubo, 2019).

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylbenzonitrile is not specified in the search results. Generally, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

3-Methoxybenzonitrile has several hazard statements including H302 + H312 + H332 - H315 - H319 - H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methoxy-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFCGYDEYLLNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620628
Record name 3-Methoxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

473923-98-7
Record name 3-Methoxy-5-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473923-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 mL round bottom flask, 1-bromo-3-methoxy-5-methyl-benzene (2.17 g, 10.79 mmol), Zn(CN)2 (1.9 g, 16.19 mmol, 1.5 eq.) and Pd(PPh3)4 (1.24 g, 1.08 mmol, 0.1 eq.) was charged with DMF (20 mL). The reaction mixture was heated at 90° C. under Ar for 7 hours. Ethyl acetate was added, followed by washing with brine. The organic layer was concentrated and purified (silica gel, 0-50% EtOAC/hexane) to give a white solid (1.31 g, 83%). 1H NMR (300 MHz, CDCl3): δ 7.05 (s, 1H), 6.97 (s, 2H), 3.81 (s, 3H), 2.39 (s, 3H).
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
Quantity
1.24 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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